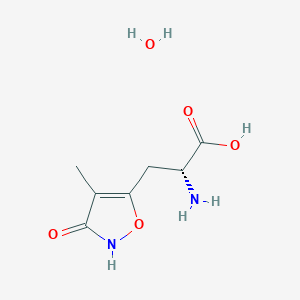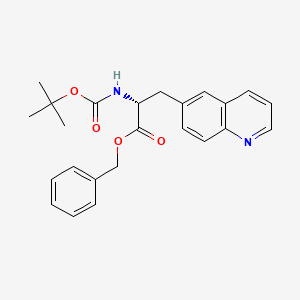
(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate is a chiral compound with significant potential in various scientific fields. This compound features a benzyl group, a tert-butoxycarbonyl-protected amine, and a quinoline moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-(quinolin-6-yl)propanoic acid and benzyl bromide.
Protection of the Amine Group: The amine group of ®-2-amino-3-(quinolin-6-yl)propanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Esterification: The protected amine is then esterified with benzyl bromide in the presence of a base such as potassium carbonate to yield ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline moiety or reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed on the benzyl group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.
科学的研究の応用
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, modulating their activity. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further biochemical interactions.
類似化合物との比較
Similar Compounds
(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate: The enantiomer of the compound with similar properties but different biological activity.
Quinoline derivatives: Compounds with a quinoline moiety that exhibit similar chemical reactivity.
Boc-protected amino acids: Compounds with a Boc-protected amine group used in peptide synthesis.
Uniqueness
®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate is unique due to its chiral nature and the presence of both a quinoline ring and a Boc-protected amine. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.
特性
CAS番号 |
1263376-14-2 |
|---|---|
分子式 |
C24H26N2O4 |
分子量 |
406.5 g/mol |
IUPAC名 |
benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-21(22(27)29-16-17-8-5-4-6-9-17)15-18-11-12-20-19(14-18)10-7-13-25-20/h4-14,21H,15-16H2,1-3H3,(H,26,28)/t21-/m1/s1 |
InChIキー |
YDLFVRLNUFQAAO-OAQYLSRUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


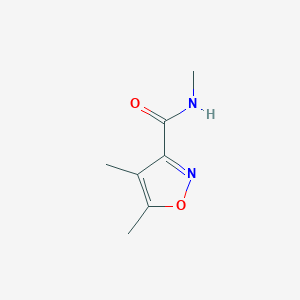

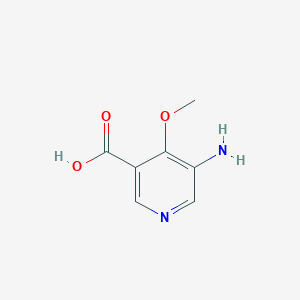



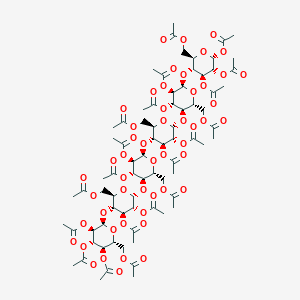
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)

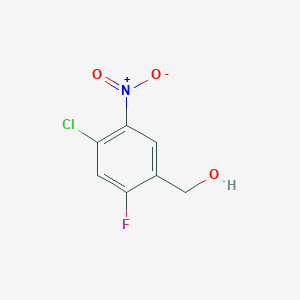
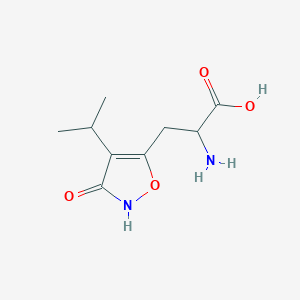
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
